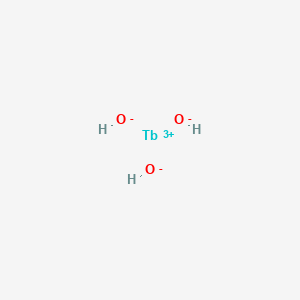

Terbium hydroxide (Tb(OH)3)

Description

Significance of Lanthanide Hydroxides in Advanced Materials Science

Lanthanide hydroxides, including terbium hydroxide (B78521), are crucial precursors in the synthesis of a wide array of advanced materials. researchgate.net Their ability to form complexes with various ligands and their unique electronic structures are key to their utility. ontosight.airesearchgate.net These compounds are integral to the development of materials with specific optical, magnetic, and catalytic properties. ontosight.aikyoto-u.ac.jp The partially filled f-orbitals of lanthanide elements give rise to their characteristic chemical behaviors, which are leveraged in separation and purification processes, as well as in the creation of novel materials. numberanalytics.com

The applications of lanthanide-based materials are diverse. For instance, lanthanum is added to glass to enhance its optical properties, while cerium is used as a catalyst in industrial processes. stanfordmaterials.com Furthermore, lanthanide compounds are essential components in phosphors for lighting and displays, and in high-strength magnets. numberanalytics.com The versatility of layered rare-earth hydroxides (LRHs) makes them particularly attractive for applications in theranostics, combining therapeutic and diagnostic functionalities. nih.gov

Historical Context of Terbium Hydroxide Investigations

The journey of terbium hydroxide research is intrinsically linked to the discovery of terbium itself. In 1843, Swedish chemist Carl Gustaf Mosander first identified terbium as an impurity within yttrium oxide. wikipedia.orgrsc.org He successfully separated yttria into three distinct fractions: yttria, erbia, and terbia. wikipedia.org The isolation of pure terbium, however, had to await the development of ion exchange techniques. wikipedia.org

Early structural studies of lanthanide trihydroxides using X-ray diffraction confirmed their hexagonal crystal structure. iucr.org Subsequent investigations employing neutron diffraction provided more precise atomic positions, particularly for the hydrogen atoms, leading to a more refined understanding of the crystal structure of compounds like terbium hydroxide. iucr.org These foundational studies paved the way for more recent explorations into the material's magnetic and luminescent properties. For example, the magnetic form factor of terbium in Tb(OH)₃ was measured using polarized neutrons, providing insights into its ferromagnetic and paramagnetic states. aps.org

Scope and Research Focus of Tb(OH)₃ Studies

Current research on terbium hydroxide is multifaceted, with a strong emphasis on its synthesis, structural characterization, and application in various fields.

Synthesis and Morphology: Researchers have developed numerous methods to synthesize terbium hydroxide, each yielding different morphologies. These methods include precipitation from terbium chloride solutions, hydrothermal techniques, and the use of soft templates to create nanostructures like nanotubes and nanosheets. For instance, Tb(OH)₃ nanorods with diameters of 20–30 nm and lengths of about 300 nm have been synthesized at 90 °C using cyclohexylamine (B46788) as an alkaline source. researchgate.net The ability to control the morphology is critical, as the properties of the material, particularly at the nanoscale, are highly dependent on its structure.

Structural and Physical Properties: The crystal structure of terbium hydroxide has been determined to be hexagonal, with the space group P63/m. iucr.org The terbium atom is nine-coordinate, enclosed in a tricapped trigonal prism of oxygen atoms. iucr.org

| Property | Value |

| Chemical Formula | Tb(OH)₃ |

| Molar Mass | 209.949 g/mol |

| Appearance | White solid |

| Crystal System | Hexagonal |

| Space Group | P63/m |

| Unit Cell Constants | a = 6.308 Å, c = 3.600 Å |

| Decomposition Temperature | Decomposes to TbO(OH) at 340°C |

This table presents key properties of Terbium Hydroxide. iucr.orgwikipedia.org

Terbium hydroxide undergoes thermal decomposition, forming terbium oxyhydroxide (TbO(OH)) at 340°C, and subsequently terbium(III,IV) oxide (Tb₄O₇) upon further heating to 500°C. wikipedia.org

Luminescent and Magnetic Properties: A significant area of research focuses on the luminescent properties of terbium hydroxide. The trivalent terbium ion (Tb³⁺) exhibits a characteristic green fluorescence when excited by ultraviolet light, a property that is harnessed in various optical applications. ontosight.aiwikipedia.org This luminescence can be influenced by the presence of other ions and the material's morphology.

The magnetic properties of Tb(OH)₃ are also of considerable interest. It exhibits ferromagnetic ordering at low temperatures and has been studied for its magnetocaloric effects, which are relevant for applications in magnetic refrigeration. aps.orgrsc.org

Applications: The unique properties of terbium hydroxide have led to its investigation for a range of applications:

Luminescent Materials: It is used in the production of phosphors for fluorescent lamps and displays due to its bright green emission. ontosight.ai

Catalysis: Its electronic properties make it a candidate for use as a catalyst in various chemical reactions. ontosight.ai

Nanotechnology: Terbium hydroxide nanoparticles are being explored for their optical and magnetic properties in nanotechnology. ontosight.ai

Biomedical Applications: Layered terbium hydroxides have been investigated for drug delivery and as imaging agents. rsc.orgbham.ac.uk Research has also explored the pro-angiogenic properties of terbium hydroxide nanorods for potential use in wound healing. researchgate.netacs.org

Properties

CAS No. |

12054-65-8 |

|---|---|

Molecular Formula |

H6O3Tb |

Molecular Weight |

212.971 g/mol |

IUPAC Name |

terbium;trihydrate |

InChI |

InChI=1S/3H2O.Tb/h3*1H2; |

InChI Key |

DIRSQPIRPNAECV-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Tb+3] |

Canonical SMILES |

O.O.O.[Tb] |

Other CAS No. |

12054-65-8 |

Synonyms |

2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino(2,1-a)(2)benzazepine COOPB |

Origin of Product |

United States |

Synthetic Methodologies for Terbium Hydroxide Materials

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely utilized method for the synthesis of terbium hydroxide (B78521) due to its simplicity and scalability. This technique involves the reaction of a soluble terbium salt with an alkaline solution to induce the precipitation of insoluble terbium hydroxide. The careful control of reaction parameters is essential to dictate the morphology and characteristics of the resulting material.

Controlled pH Precipitation from Terbium Salts

The pH of the reaction medium is a critical parameter that significantly influences the nucleation and growth of terbium hydroxide particles. By controlling the pH during the precipitation process, it is possible to manipulate the size and morphology of the resulting Tb(OH)₃. Generally, increasing the pH leads to a higher supersaturation of hydroxide ions, which can result in a faster nucleation rate and the formation of smaller particles .

The precipitation of terbium hydroxide can be achieved using various terbium salts, such as terbium chloride (TbCl₃) or terbium nitrate (B79036) (Tb(NO₃)₃), as the precursor. The reaction proceeds by the addition of a base to the terbium salt solution until the desired pH for precipitation is reached. The general chemical reaction can be represented as:

Research has shown that the final morphology of the precipitate is sensitive to the final pH of the solution. For instance, in the synthesis of other metal hydroxides, lower pH values tend to favor the formation of larger, more crystalline particles due to slower precipitation rates that allow for more ordered crystal growth . Conversely, rapid precipitation at higher pH values often yields smaller, potentially amorphous or poorly crystalline nanoparticles .

| pH | Expected Particle Size | Expected Crystallinity |

|---|---|---|

| Low (e.g., 8-9) | Larger | Higher |

| High (e.g., >11) | Smaller | Lower |

Influence of Alkaline Sources on Morphological Development

The choice of the alkaline source, or precipitating agent, plays a pivotal role in determining the morphology of the synthesized terbium hydroxide nanoparticles. Different bases can influence the reaction kinetics and the interaction with the growing crystal facets, leading to diverse particle shapes. Commonly used alkaline sources include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium (B1175870) hydroxide (NH₄OH).

Sodium Hydroxide (NaOH): The use of a strong base like NaOH typically leads to a rapid increase in pH, promoting fast nucleation and the formation of small, often agglomerated, nanoparticles usm.myresearchgate.net. The high concentration of Na⁺ ions in the solution can also influence the surface charge of the particles, affecting their stability and aggregation behavior uliege.be. In some cases, the use of NaOH in the synthesis of other metal hydroxides has been shown to produce globular or cauliflower-like agglomerates uliege.be.

Potassium Hydroxide (KOH): Similar to NaOH, KOH is a strong base that can induce rapid precipitation. The presence of K⁺ ions, which have a different ionic radius and hydration sphere compared to Na⁺, may lead to subtle differences in the morphology and dispersion of the resulting Tb(OH)₃ particles. In the hydrothermal modification of magnesium hydroxide, KOH was found to play a key role in recrystallization, improving the morphology and dispersion of the particles with increasing concentration researchgate.net.

Ammonium Hydroxide (NH₄OH): As a weak base, NH₄OH provides a slower and more controlled release of hydroxide ions, which can favor the growth of more uniform and well-defined crystal structures binghamton.edu. The presence of ammonium ions (NH₄⁺) can also act as a complexing agent, influencing the concentration of free terbium ions and thereby affecting the nucleation and growth process binghamton.edu. This can lead to the formation of different morphologies, such as nanoplates or nanorods, as observed in the synthesis of other metal hydroxides binghamton.edu. Studies on the synthesis of silica (B1680970) and zinc oxide nanoparticles have shown that the concentration of ammonium hydroxide can be used to control particle size and density researchgate.netnih.govd-nb.info.

| Alkaline Source | Typical Resulting Morphology | Key Influencing Factors |

|---|---|---|

| Sodium Hydroxide (NaOH) | Small, agglomerated nanoparticles; potentially globular structures | Rapid pH increase, high ionic strength |

| Potassium Hydroxide (KOH) | Improved morphology and dispersion with increasing concentration | Role in recrystallization |

| Ammonium Hydroxide (NH₄OH) | More uniform and well-defined structures (e.g., nanoplates, nanorods) | Slower pH increase, complexing effect of ammonium ions |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing highly crystalline and morphologically controlled nanomaterials. These methods involve carrying out the chemical reaction in a sealed vessel, called an autoclave, at elevated temperatures and pressures . When the solvent is water, the process is termed hydrothermal, while the use of a non-aqueous solvent is referred to as solvothermal .

Reaction Conditions and Their Impact on Crystal Growth

The reaction conditions within the autoclave, such as the choice of precursors, solvents, and additives, have a profound impact on the crystal growth of terbium hydroxide. For instance, single-crystalline Tb(OH)₃ with various morphologies, including nanowires, has been successfully prepared from terbium oxide (Tb₂O₃) powder under hydrothermal conditions by adjusting the concentration of acetic acid ukessays.com. The acetic acid is believed to play a crucial role in controlling the morphology of the final product ukessays.com.

In another approach, Tb(OH)₃ nanotubes have been synthesized on a large scale through the hydrothermal treatment of terbium oxides in the presence of an alkali researchgate.net. A template-assisted hydrothermal method has also been employed to create aligned Tb(OH)₃ nanowire arrays nih.gov. The use of a template, such as an anodic aluminum membrane, directs the growth of the nanowires within its pores nih.gov.

Temperature and Pressure Optimization for Morphological Control

Temperature and pressure are key parameters in hydrothermal and solvothermal synthesis that directly influence the solubility of reactants, reaction kinetics, and crystal growth mechanisms. Optimizing these parameters is essential for achieving the desired morphology of terbium hydroxide.

Temperature: The reaction temperature has a significant effect on the size and crystallinity of the resulting Tb(OH)₃. In the hydrothermal synthesis of Tb(OH)₃ nanowires from Tb₂O₃ and acetic acid, it was observed that at a lower temperature of 100°C, only a few microfiber-like structures were formed ukessays.com. As the temperature was increased to 160°C, uniform microfibers of Tb(OH)₃ nanowires were obtained. Further increasing the temperature led to an increase in both the length and diameter of the nanowires, as well as improved crystallinity ukessays.com.

Pressure: The pressure inside the autoclave is dependent on the temperature and the degree of filling of the vessel. While not always independently controlled, pressure influences the solvent properties and the solubility of the precursors, thereby affecting the supersaturation and crystal growth rate.

| Reaction Temperature (°C) | Observed Morphology | Crystallinity |

|---|---|---|

| 100 | Few microfiber-like structures | Lower |

| 160 | Uniform microfibers of nanowires | Improved |

| >160 | Increased length and diameter of nanowires | Higher |

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is a relatively modern and efficient method that combines the advantages of hydrothermal synthesis with the rapid and uniform heating provided by microwave irradiation researchgate.netarxiv.org. This technique can significantly reduce the reaction time from hours or days to minutes, leading to the rapid formation of crystalline nanoparticles researchgate.netarxiv.org.

The principle behind this method is the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and homogeneous increase in temperature and pressure within the autoclave researchgate.net. This rapid heating can lead to a higher degree of supersaturation and a faster nucleation rate, often resulting in the formation of smaller and more uniform nanoparticles.

While specific studies on the microwave-assisted hydrothermal synthesis of pure Tb(OH)₃ are not extensively detailed in the provided search results, the synthesis of terbium-doped yttrium hydroxide (Y(OH)₃:Tb) via this method has been reported researchgate.net. This suggests the feasibility of applying this technique to the synthesis of pure terbium hydroxide. The key parameters to control in this process include the microwave power, irradiation time, reaction temperature, and pressure arxiv.org. The rapid and energy-efficient nature of microwave-assisted synthesis makes it an attractive green chemistry approach for the production of advanced nanomaterials researchgate.netarxiv.org.

Template-Assisted Synthesis Strategies

Template-assisted synthesis represents a powerful approach for the fabrication of nanomaterials with well-defined architectures. This method utilizes a pre-existing template with specific nanoscale features to guide the formation of the desired material. The template can be either a soft, molecular-level entity or a hard, rigid structure.

Soft-Template Techniques for Nanostructured Forms

Soft-template synthesis employs self-assembling molecules, such as surfactants and polymers, to create transient nanostructures that direct the formation of the inorganic material. ias.ac.in These templates are advantageous due to their ease of removal, typically through washing or calcination at low temperatures. nih.gov Common soft templates include cationic surfactants like cetyltrimethylammonium bromide (CTAB) and non-ionic polymers such as polyvinylpyrrolidone (PVP).

In a typical surfactant-assisted hydrothermal synthesis, the surfactant molecules form micelles or other ordered structures in the reaction solution. These structures then serve as nucleation and growth sites for the inorganic precursors. For instance, in the synthesis of nanostructured rare-earth hydroxides, surfactants can influence the morphology of the final product by selectively adsorbing onto specific crystal faces, thereby controlling the growth rate in different directions. mdpi.com The concentration of the surfactant, pH of the solution, reaction temperature, and time are critical parameters that can be tuned to produce various nanostructures like nanorods, nanowires, and nanoparticles. While specific studies detailing the soft-template synthesis of pure Tb(OH)₃ are not extensively documented, the principles derived from the synthesis of other rare-earth hydroxides are directly applicable.

For example, the hydrothermal treatment of a terbium salt precursor in the presence of a surfactant like CTAB would involve the formation of CTAB micelles, around which the terbium hydroxide precursors would hydrolyze and condense. The morphology of the resulting Tb(OH)₃ nanostructures would be influenced by the shape and size of these micelles. Similarly, PVP can act as a capping agent, controlling the particle size and preventing agglomeration during the synthesis of nanoparticles. mdpi.com

Hard-Template Approaches for Directed Growth

Hard-template synthesis utilizes pre-fabricated solid materials with defined pore structures to direct the growth of the desired nanomaterial. This method offers excellent control over the final morphology, as the product replicates the structure of the template. science.gov A common hard template is the anodic aluminum oxide (AAO) membrane, which contains a high density of uniform and parallel nanochannels.

A notable example of this approach is the synthesis of terbium hydroxide nanowire arrays. In this process, an AAO membrane is immersed in a solution containing a terbium salt, such as terbium nitrate. A hydrothermal treatment is then carried out, during which Tb(OH)₃ precipitates and grows within the nanochannels of the AAO template. After the growth process, the AAO template can be selectively dissolved using an etchant, such as an acid or a base, to release the well-aligned array of Tb(OH)₃ nanowires. researchgate.net

Research has demonstrated the successful synthesis of hexagonal wurtzite structure Tb(OH)₃ nanowires with uniform diameters of approximately 70-80 nm and lengths of several micrometers using an AAO template-assisted hydrothermal method. researchgate.net The resulting nanowire arrays can be further processed or used directly in various applications.

| Parameter | Details | Reference |

| Template | Anodic Aluminum Oxide (AAO) membrane | researchgate.net |

| Precursor | Terbium nitrate | researchgate.net |

| Method | Hydrothermal Treatment | researchgate.net |

| Resulting Morphology | Aligned nanowire arrays | researchgate.net |

| Nanowire Dimensions | Diameter: ~70-80 nm, Length: several micrometers | researchgate.net |

Advanced Synthesis of Composite and Hybrid Terbium Hydroxide Materials

To further enhance the properties and functionalities of terbium hydroxide, it can be integrated into composite and hybrid materials. These advanced materials combine the unique characteristics of terbium hydroxide with other functional components, leading to synergistic effects and novel applications.

Core-Shell Nanostructures (e.g., Tb(OH)₃@SiO₂)

Core-shell nanostructures are a class of composite materials where a core of one material is encapsulated by a shell of another. This architecture allows for the combination of different properties and the protection of the core material. A prominent example is the synthesis of terbium hydroxide@silica (Tb(OH)₃@SiO₂) core-shell nanoparticles.

The synthesis of Tb(OH)₃@SiO₂ core-shell nanospheres can be achieved through a one-pot water-in-oil (W/O) microemulsion method. In this process, a terbium precursor is first hydrolyzed to form Tb(OH)₃ nanoparticles within the aqueous nanodroplets of the microemulsion. Subsequently, a silica precursor, such as tetraethyl orthosilicate (TEOS), is introduced. The TEOS hydrolyzes and condenses at the interface of the Tb(OH)₃ nanoparticles and the aqueous phase, forming a uniform silica shell. The size of the core and the thickness of the shell can be controlled by adjusting the reaction parameters, such as the concentration of precursors and the water-to-surfactant ratio.

These Tb(OH)₃@SiO₂ core-shell nanostructures exhibit the characteristic luminescence of the terbium ions from the core, while the silica shell provides a protective layer, improves dispersibility in various solvents, and offers a surface that can be further functionalized.

Layered Double Hydroxides (LDHs) Incorporating Terbium Cations

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O. Their structure consists of positively charged brucite-like layers and charge-compensating anions in the interlayer space. By incorporating terbium cations (Tb³⁺) into the LDH structure, it is possible to create multifunctional materials with tunable properties.

Terbium cations can be incorporated into LDHs through methods such as co-precipitation. In a typical co-precipitation synthesis, an aqueous solution containing the desired molar ratios of the divalent metal salt (e.g., Zn(NO₃)₂), the trivalent metal salt (e.g., Al(NO₃)₃), and the terbium salt (e.g., Tb(NO₃)₃) is added to an alkaline solution under vigorous stirring. This leads to the simultaneous precipitation of the metal hydroxides, forming the LDH structure with terbium ions integrated into the brucite-like layers.

The incorporation of terbium into the LDH framework can impart luminescent properties to the material, making it suitable for applications in areas such as bioimaging and sensing. The amount of terbium doping can be controlled by adjusting the initial molar ratio of the metal precursors.

| LDH System | Synthesis Method | Key Finding | Reference |

| Tb-doped Mg-Al LDH | Co-precipitation | Strong green emission responsive to L-lysine. | researchgate.net |

| Tb-doped Zn-Al LDH | Co-precipitation | Enhanced photocatalytic activity. | researchgate.net |

Metal-Organic Frameworks (MOFs) with Terbium Components

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By using terbium ions as the metal nodes, it is possible to synthesize terbium-based MOFs with unique luminescent and catalytic properties.

The synthesis of terbium MOFs is typically carried out using solvothermal or hydrothermal methods. In this approach, a terbium salt (e.g., terbium nitrate) and a suitable organic linker (e.g., a carboxylic acid-based ligand) are dissolved in a solvent, often with the addition of a modulator to control the crystal growth. The mixture is then sealed in an autoclave and heated to a specific temperature for a certain period. During this process, the terbium ions and organic linkers self-assemble to form the crystalline MOF structure.

The choice of the organic linker plays a crucial role in determining the topology, porosity, and functionality of the resulting terbium MOF. These materials often exhibit the characteristic green luminescence of Tb³⁺ ions and can be utilized in applications such as chemical sensing, catalysis, and drug delivery.

| Terbium MOF System | Synthesis Method | Organic Linker | Key Feature | Reference |

| Tb-MOF | Solvothermal | 1,3,5-benzenetricarboxylic acid | Hollow spherical morphology for Fe³⁺ detection. | researchgate.net |

| Tb-MOF | Solvothermal | 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid | Heterogeneous Lewis acid catalyst. | mdpi.com |

| Tb-FTZB-MOF | Solvothermal | 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid | High surface area for environmental remediation. | nih.gov |

Integration with Semiconductor Nanostructures (e.g., ZnO, SnO₂)

The integration of terbium hydroxide with semiconductor nanostructures represents a strategic approach to designing advanced materials with synergistic properties. These composites harness the unique luminescent characteristics of terbium compounds and the versatile electronic and structural properties of semiconductor nanomaterials. Research in this area has primarily focused on zinc oxide (ZnO), with detailed methodologies developed for creating intricate composite structures. In contrast, the integration of terbium hydroxide with tin oxide (SnO₂) is not well-documented in publicly available scientific literature.

Integration with Zinc Oxide (ZnO) Nanostructures

A notable example of integrating terbium hydroxide with a semiconductor is the fabrication of ZnO-Tb(OH)₃/SiO₂ nanocomposites. This process involves a multi-step synthesis to create complex, hierarchical structures with enhanced properties. The methodology facilitates the growth of ZnO semiconductor nanowires, referred to as "nanotips," directly onto core/shell nanospheres composed of a silicon dioxide (SiO₂) core and a terbium hydroxide (Tb(OH)₃) shell.

The synthesis begins with the preparation of the Tb(OH)₃/SiO₂ core/shell nanospheres. Subsequently, these nanospheres serve as a substrate for the growth of ZnO nanotips. This approach results in a unique "sea urchin-type" morphology, where multiple ZnO nanotips protrude from the central Tb(OH)₃/SiO₂ nanosphere.

Detailed Research Findings for ZnO-Tb(OH)₃/SiO₂ Composites

Structural and morphological characterization has revealed key features of these nanocomposites. The ZnO nanotips grown on the Tb(OH)₃/SiO₂ nanospheres exhibit a wurtzite crystal structure. A significant finding is the considerable length of these ZnO nanotips, which can reach up to 15 micrometers. This is substantially longer than ZnO rods grown under similar conditions on conventional substrates like sapphire, which typically measure less than 5 micrometers in length.

Table 1: Synthesis and Properties of ZnO-Tb(OH)₃/SiO₂ Nanocomposites

| Parameter | Description | Source |

|---|---|---|

| Composite Structure | ZnO nanotips grown on Tb(OH)₃/SiO₂ core/shell nanospheres. | |

| Overall Morphology | Sea urchin-type structure resulting from the aggregation of composite nanospheres. | |

| ZnO Nanotip Crystal Structure | Wurtzite | |

| ZnO Nanotip Morphology | Gradual transition from hexagonal to conical shape during growth. | |

| ZnO Nanotip Dimensions | Length: up to 15 µm; Aspect Ratio: ~150 |

Integration with Tin Oxide (SnO₂) Nanostructures

Despite the detailed research into ZnO-based composites, there is a notable lack of available scientific literature on the direct synthesis and integration of terbium hydroxide (Tb(OH)₃) with tin oxide (SnO₂) nanostructures. Searches for synthetic methodologies, research findings, or characterization of Tb(OH)₃-SnO₂ composites have not yielded specific results. Therefore, this subsection cannot provide detailed information on this topic.

Crystallographic and Morphological Investigations of Terbium Hydroxide

Structural Characterization Techniques

X-ray Diffraction (XRD) is a primary analytical technique used to investigate the crystallographic structure, phase composition, and purity of Terbium hydroxide (B78521) (Tb(OH)₃). The diffraction pattern, which plots reflected X-ray intensity against the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material. malvernpanalytical.com Analysis of the peak positions allows for the identification of the crystal structure and determination of its lattice parameters, while the presence of peaks from other phases can indicate impurities. malvernpanalytical.com For hydrothermally synthesized Tb(OH)₃, XRD is routinely used to confirm the complete conversion from precursor salts, such as terbium chloride, ensuring that no residual starting materials are present in the final product. rsc.org The sharpness and symmetry of the diffraction peaks provide insights into the crystallinity of the sample, with well-defined peaks suggesting a well-crystallized compound. rsc.org

Neutron and X-ray diffraction studies have identified that Terbium hydroxide (Tb(OH)₃) crystallizes in a hexagonal system. iucr.org This structure is isomorphous with other lanthanide trihydroxides. iucr.org The specific space group assigned to this structure is P6₃/m. iucr.org The structure of Tb(OH)₃ consists of a nine-coordinate terbium atom enclosed in a tricapped trigonal prism, with oxygen atoms at each corner of the prism and in the middle of each rectangular face. iucr.orgresearchgate.net

The lattice parameters, which define the size and shape of the unit cell, have been determined with high accuracy. These parameters can be refined from XRD data and are crucial for confirming the phase purity of a synthesized sample. researchgate.net For layered terbium hydroxide variants, such as [Tb₂(OH)₅]Cl·yH₂O, the structure is often orthorhombic, belonging to the Pca2₁ space group. rsc.org

Below is a data table summarizing the crystallographic information for hexagonal Tb(OH)₃.

| Parameter | Value | Source |

| Crystal System | Hexagonal | iucr.org |

| Space Group | P6₃/m | iucr.org |

| Lattice Constant (a) | 6.308 (1) Å | iucr.org |

| Lattice Constant (c) | 3.600 (1) Å | iucr.org |

| Formula Units (Z) | 2 | iucr.org |

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to obtain structural information on nanoscale density differences within a material, typically resolving features between 1 and 100 nm. wikipedia.orgresearchgate.net While specific SAXS studies focused solely on Tb(OH)₃ are not extensively detailed in the provided literature, the technique is broadly applied to characterize nanostructured materials. researchgate.netresearchgate.net For Tb(OH)₃ nanomaterials, SAXS can provide statistically significant data on average particle sizes, size distributions, shapes, and surface-to-volume ratios. wikipedia.orgnih.gov

The technique analyzes the elastic scattering behavior of X-rays at very small angles (typically 0.1–10°). wikipedia.org This makes it ideal for investigating the morphology of Tb(OH)₃ nanorods, nanosheets, or nanotubes in solution or as a solid powder. nih.gov Furthermore, for porous or partially ordered systems of Tb(OH)₃, SAXS can determine characteristic distances and pore sizes. wikipedia.orgrsc.org

Electron microscopy techniques are indispensable for the direct visualization of the morphology, size, and microstructure of Terbium hydroxide nanomaterials. daneshyari.comresearchgate.net Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and shape of particles, while Transmission Electron Microscopy (TEM) offers higher resolution images of the internal structure. mpg.de High-Resolution TEM (HR-TEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of its crystallographic nature. researchgate.net These methods are crucial for understanding how synthesis parameters, such as temperature and reactant concentration, influence the final morphology of the Tb(OH)₃ product. nih.govukessays.com

Hydrothermal synthesis methods have been successfully employed to produce one-dimensional (1D) Tb(OH)₃ nanostructures with controlled morphologies. daneshyari.comukessays.com

Nanorods: Tb(OH)₃ nanorods have been synthesized with diameters of 20–30 nm and lengths of approximately 300 nm. daneshyari.com SEM analysis has shown that synthesis temperature can influence the dominant morphology; for instance, at 90°C, particles predominantly display a rod-shaped geometry. nih.gov

Nanowires: The concentration of reactants during synthesis plays a key role in determining the evolution of Tb(OH)₃ morphology, which can range from granular aggregates to bundles of nanowires and eventually to individual, separated nanowires. ukessays.com These nanowires can achieve lengths of over 12 µm. ukessays.com

Nanotubes: Tb(OH)₃ nanotubes have been fabricated using template-assisted hydrothermal routes. researchgate.netrsc.org Field Emission SEM (FESEM) and TEM images confirm their tubular structure, with typical outer diameters ranging from 80 to 100 nm, a wall thickness of about 30 nm, and lengths extending up to several micrometers. researchgate.netrsc.org HR-TEM imaging of these nanotubes reveals clearly resolved lattice fringes corresponding to the (101) plane, confirming their single-crystalline nature. researchgate.net

Two-dimensional (2D) nanostructures of Terbium hydroxide, including nanosheets and plate-like particles, have also been synthesized and characterized. rsc.orgrsc.org

Plate-like Structures: SEM imaging reveals that Tb(OH)₃ can form particles with both rod and plate-shaped morphologies within the same formulation, with individual particle sizes ranging from 100 nm up to 4.5 µm. rsc.org In some cases, these are described as elongated hexahedral platelets. rsc.org Synthesis temperature has been shown to be a critical factor; increasing the temperature from 90°C to 140°C can shift the morphology from predominantly rod-shaped to almost exclusively platelet-shaped. nih.gov

Nanosheets: Layered terbium hydroxide compounds can be exfoliated to produce unilamellar nanosheets. rsc.orgresearchgate.net After intercalation with molecules like sodium dodecyl sulfate (B86663) (SDS) to increase the interlayer spacing, the material can be delaminated into individual nanosheets. rsc.org TEM is used to confirm the successful exfoliation and determine the morphology of the resulting nanosheets. researchgate.net

The table below summarizes the dimensions of various Tb(OH)₃ nanostructures as reported in the literature.

| Nanostructure | Dimension | Value | Source(s) |

| Nanorods | Diameter | 20 - 30 nm | daneshyari.com |

| Length | ~300 nm | daneshyari.com | |

| Nanowires | Length | >12 µm | ukessays.com |

| Nanotubes | Outer Diameter | 80 - 100 nm | researchgate.netrsc.org |

| Wall Thickness | ~30 nm | researchgate.netrsc.org | |

| Length | Several µm | researchgate.netrsc.org | |

| Platelets | Size | 100 nm - 4.5 µm | rsc.org |

Electron Microscopy for Morphology and Size Distribution (SEM, TEM, FE-TEM, HR-TEM)

Selected Area Electron Diffraction (SAED) for Crystallinity

Selected Area Electron Diffraction (SAED) is a pivotal transmission electron microscopy (TEM) technique used to ascertain the crystalline nature of materials. wikipedia.org When an electron beam is directed at a thin specimen of Terbium hydroxide, the electrons are diffracted by the crystalline lattice planes. The resulting diffraction pattern provides direct insight into the material's atomic arrangement. youtube.com

For a single-crystal region of Tb(OH)3, the SAED pattern manifests as a regular array of sharp, distinct spots. youtube.com Each spot corresponds to a specific set of crystallographic planes, and the arrangement is indicative of the crystal's orientation and symmetry. Conversely, if the Tb(OH)3 sample is polycrystalline, consisting of many small, randomly oriented crystallites, the diffraction spots from all crystallites superimpose to form a pattern of concentric rings. wikipedia.orgyoutube.com Each ring corresponds to a specific interplanar spacing (d-spacing) within the crystal structure. Amorphous Terbium hydroxide, lacking long-range atomic order, would produce a pattern of diffuse, broad rings, signifying the absence of a well-defined crystal lattice. youtube.com

The sharpness and definition of the diffraction spots or rings in the SAED pattern offer a qualitative measure of the material's crystallinity. researchgate.net Highly crystalline Tb(OH)3 will produce sharp, well-defined patterns, whereas materials with lower crystallinity or defects will show broader, less distinct features. researchgate.net This analysis is crucial for confirming the successful synthesis of crystalline Tb(OH)3 and for distinguishing it from any amorphous byproducts.

Atomic Force Microscopy (AFM) for Surface Topography and Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. nanoscientific.orgspectraresearch.com It is an invaluable tool for analyzing the surface morphology and texture of Terbium hydroxide films and nanoparticles without requiring conductive samples. spectraresearch.comchalcogen.ro

In an AFM measurement, a sharp tip at the end of a flexible cantilever is scanned across the sample surface. The forces of attraction or repulsion between the tip and the surface cause the cantilever to deflect. nanoscientific.org This deflection is monitored by a laser system, allowing for the generation of a detailed 3D map of the surface topography. tribology.rs

AFM analysis of Tb(OH)3 films can quantify several key surface parameters. chalcogen.ro These parameters are crucial for understanding the film's quality and suitability for various applications.

Key Surface Parameters Measured by AFM:

| Parameter | Description |

|---|---|

| Average Roughness (Sa) | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square (RMS) Roughness (Sq) | The root mean square average of height deviations from the mean plane. |

| Maximum Peak to Valley Height (Sz) | The vertical distance between the highest and lowest points on the surface. |

| Surface Skewness (Ssk) | A measure of the asymmetry of the surface height distribution. |

| Surface Kurtosis (Sku) | A measure of the "peakedness" or "tailedness" of the surface height distribution. |

Through this analysis, AFM can reveal the size and distribution of grains in a Tb(OH)3 film, identify surface defects, and monitor how surface morphology changes with different synthesis or processing conditions. chalcogen.ro For instance, studies on analogous thin films have shown that surface roughness often increases as grain size grows with annealing temperature. chalcogen.ro This level of detailed surface characterization is essential for applications where surface properties, such as in catalysis or sensor development, are critical.

Crystal Structure Elucidation

Hexagonal Crystal System Studies

X-ray diffraction (XRD) and neutron diffraction studies have established that Terbium hydroxide (Tb(OH)3) crystallizes in the hexagonal crystal system. researchgate.netresearchgate.net This structure is isostructural with other rare-earth trihydroxides, such as those of yttrium and lanthanum. The hexagonal lattice is characterized by a six-fold rotational symmetry around the c-axis.

In the Tb(OH)3 structure, each terbium (Tb³⁺) ion is nine-coordinate, surrounded by nine hydroxide (OH⁻) ions. researchgate.net This coordination environment forms a tricapped trigonal prism. The oxygen atoms are located at each of the six corners of the prism and in the middle of each of the three rectangular faces. researchgate.net This arrangement is a common feature for lanthanide hydroxides. The structure consists of these polyhedra linked together, forming a stable, three-dimensional framework. The space group for this hexagonal structure is P6₃/m.

Layered Structures and Their Interlayer Characteristics

A distinct and technologically significant form of terbium hydroxide is the Layered Terbium Hydroxide (LTbH). rsc.orgnih.gov These materials, also known as Layered Rare-earth Hydroxides (LRHs), are structurally analogous to the more widely studied Layered Double Hydroxides (LDHs). rsc.orgwikipedia.org The general formula for these compounds is often represented as [Tb₂(OH)₅]A·yH₂O, where A is an intercalated anion. rsc.orgrsc.org

The structure consists of positively charged main layers of terbium hydroxide, [Tb₂(OH)₅]⁺, which are built from edge-sharing octahedra. rsc.org To maintain charge neutrality, anions (A) and water molecules are situated in the interlayer region between these main hydroxide sheets. wikipedia.org A key characteristic of these layered structures is their ability to undergo anion exchange, where the intercalated anions can be replaced by other guest species. rsc.org

The interlayer spacing, which is the distance between adjacent hydroxide layers, is a critical parameter and is strongly dependent on the size and orientation of the intercalated anion. rsc.orgnih.gov This spacing can be precisely determined using X-ray diffraction, specifically by analyzing the position of the (010) reflection. nih.gov For example, the interlayer spacing for LTbH-Cl ([Tb₂(OH)₅]Cl·yH₂O) has been calculated to be 8.35 Å. rsc.org When the chloride anion is exchanged for larger organic anions, such as those from anti-inflammatory drugs, the interlayer spacing increases significantly.

Interlayer Spacing of LTbH with Different Guest Anions

| Compound | Intercalated Anion | Interlayer Spacing (Å) |

|---|---|---|

| LTbH-Cl | Chloride | 8.35 |

| LTbH-dic | Diclofenac | 22.01 |

| LTbH-nap | Naproxen | 22.04 |

| LTbH-ibu | Ibuprofen | 25.27 |

Data sourced from Strimaite et al. (2021). rsc.org

This tunable interlayer characteristic makes LTbHs promising materials for applications such as drug delivery, where the release of guest molecules can be controlled. rsc.org

Crystallographic Parameter Refinement

Crystallographic parameter refinement is a process used to obtain highly accurate and precise values for the lattice parameters (a, b, c, α, β, γ), atomic coordinates, and other structural details from diffraction data. nih.gov For Terbium hydroxide, this refinement is typically performed using powder X-ray diffraction (PXRD) or neutron diffraction data. researchgate.net

Techniques such as Rietveld refinement are employed, where an entire experimental diffraction pattern is fitted with a calculated pattern based on a structural model. nih.gov The parameters of the model—including lattice constants, atomic positions, and thermal parameters—are systematically adjusted to minimize the difference between the observed and calculated patterns.

For hexagonal Tb(OH)3, neutron diffraction studies have allowed for precise determination of its structural parameters. researchgate.net The refinement process involves using known scattering amplitudes for each element (b(Tb) = 0.76 x 10⁻¹² cm, b(O) = 0.575 x 10⁻¹² cm, and b(H) = -0.372 x 10⁻¹² cm) to accurately model the diffraction data. researchgate.net

Refined Crystallographic Data for Hexagonal Tb(OH)3

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 6.255 |

| c (Å) | 3.540 |

| Tb Position (x, y, z) | (1/3, 2/3, 1/4) |

| O Position (x, y, z) | (0.390, 0.485, 1/4) |

| H Position (x, y, z) | (0.297, 0.654, 1/4) |

Data sourced from Beall et al. (1977). researchgate.net

This level of refinement provides a detailed and accurate picture of the atomic arrangement, including precise bond lengths and angles, which are essential for understanding the material's properties. researchgate.net

Control of Morphology and Anisotropy

The morphology (shape and size) and anisotropy (direction-dependent properties) of Terbium hydroxide nanoparticles can be controlled through careful manipulation of synthesis conditions. mpg.de The ability to tailor these features is crucial as they significantly influence the material's optical, magnetic, and catalytic properties. nih.gov

Methods like hydrothermal and nonaqueous sol-gel synthesis are commonly used to produce Tb(OH)3 with specific morphologies, such as nanorods, nanofibers, nanotubes, and nanosheets. mpg.denih.gov The final particle shape is governed by factors including the choice of solvent, the concentration of precursors, reaction temperature, and the presence of capping agents or structure-directing molecules. mpg.de

Anisotropic growth occurs when crystal growth rates differ along various crystallographic directions. For hexagonal Tb(OH)3, this can lead to the formation of elongated structures like nanorods or nanofibers, which grow preferentially along the rsc.org direction. mpg.de This preferential growth can be induced by certain molecules that selectively adsorb onto specific crystal facets (e.g., the (100), (010), and (-110) faces), thereby inhibiting growth in those directions and promoting it elsewhere. mpg.de For example, in the synthesis of the analogous Lanthanum hydroxide, benzoic acid, formed from the oxidation of a benzyl (B1604629) alcohol solvent, was found to induce highly anisotropic growth, resulting in nanofibers with high aspect ratios. mpg.de

By systematically varying reaction parameters, it is possible to achieve fine control over the particle morphology. For instance, studies on La(OH)3 have shown that decreasing the concentration of an oxidizing agent (which in turn controls the formation of the anisotropic-growth-inducing benzoic acid) leads to a transformation from long nanofibers to shorter nanorods. mpg.de This demonstrates that a targeted morphology of Tb(OH)3 can be achieved by tuning the chemical environment during synthesis.

Preferential Growth Directions in One-Dimensional Nanostructures

The formation of one-dimensional (1D) nanostructures, such as nanowires and nanorods, is fundamentally governed by anisotropic crystal growth, where the growth rate along a specific crystallographic axis is significantly higher than along other axes. In the case of hexagonal rare-earth hydroxides, to which terbium hydroxide (Tb(OH)₃) belongs, a preferential growth direction along the c-axis, or researchgate.net direction, has been observed in analogous materials. mpg.de

For instance, detailed analysis of lanthanum hydroxide (La(OH)₃) nanofibers using X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) has provided clear evidence of this anisotropic growth. mpg.de XRD patterns of La(OH)₃ nanofibers show that the (002) reflection is considerably narrower than other peaks, which points to a larger crystallite size along the corresponding crystal axis. mpg.de This is consistent with a morphology that is extended in one dimension. HRTEM imaging and selected area electron diffraction (SAED) patterns have confirmed that the long axis of these nanofibers aligns with the researchgate.net direction. mpg.de This preferential growth is attributed to the inherent crystal structure of these hexagonal hydroxides. The structure consists of chains of metal tricapped trigonal prisms extending along the c-axis, which likely facilitates faster addition of growth units in this direction.

While direct experimental studies detailing the preferential growth direction in Tb(OH)₃ nanostructures are not as extensively reported, the crystallographic similarity among the lanthanide hydroxides suggests that Tb(OH)₃ nanorods and nanowires would also exhibit a preferential growth along the researchgate.net direction. This anisotropic growth is a key factor in the formation of high-aspect-ratio 1D nanostructures.

Factors Influencing Aspect Ratios of Nanomaterials

The aspect ratio, defined as the ratio of length to diameter, of one-dimensional nanomaterials is a critical parameter that influences their properties and applications. The synthesis of terbium hydroxide nanostructures with controlled aspect ratios can be achieved by carefully manipulating various reaction parameters during hydrothermal or solvothermal synthesis. Research on Tb(OH)₃ and other lanthanide hydroxides has identified several key factors that play a crucial role in determining the final morphology and aspect ratio of the resulting nanomaterials. researchgate.netukessays.com

Key Factors Influencing the Aspect Ratio of Terbium Hydroxide Nanostructures:

pH and Hydroxide Concentration: The pH of the reaction medium, which is related to the hydroxide ion (OH⁻) concentration, significantly impacts the nucleation and growth kinetics. For lanthanide hydroxides, it has been observed that higher pH values generally lead to a decrease in the aspect ratio. researchgate.net At higher OH⁻ supersaturation levels, the rate of nucleation can dominate over crystal growth, resulting in the formation of shorter nanorods with lower aspect ratios. nih.gov Conversely, a lower supersaturation level can favor anisotropic growth, leading to the formation of longer nanostructures. nih.gov

Reaction Temperature: Temperature is another critical parameter in the hydrothermal synthesis of Tb(OH)₃ nanostructures. Higher reaction temperatures have been shown to decrease the aspect ratio of lanthanide hydroxide nanorods. researchgate.net Temperature affects both the solubility of the precursors and the kinetics of the crystallization process. For instance, in the synthesis of Tb(OH)₃, increasing the temperature from 100°C to 160°C promoted the formation of uniform microfibers, while further increases influenced crystallinity. ukessays.com

Additives and Capping Agents: The presence of certain additives can profoundly influence the morphology of the final product. In the synthesis of Tb(OH)₃, the concentration of acetic acid has been identified as a key factor in determining the product's morphology, enabling the formation of nanowires and other shapes. ukessays.com Similarly, in the synthesis of La(OH)₃, benzoic acid, formed from the oxidation of a benzyl alcohol solvent, was found to induce anisotropic growth by preferentially coordinating to specific crystal facets, leading to high-aspect-ratio nanofibers. mpg.de

Reaction Time: The duration of the hydrothermal or solvothermal treatment can also affect the aspect ratio. Generally, as the reaction time increases, the crystallinity of the product improves. ukessays.com The aspect ratio may also change as the nanostructures evolve through processes like Ostwald ripening or oriented attachment.

The interplay of these factors allows for the tailored synthesis of Tb(OH)₃ nanostructures with a range of aspect ratios, from short rods to long wires.

| Factor | Effect on Aspect Ratio | Underlying Mechanism |

|---|---|---|

| Increasing pH/Hydroxide Concentration | Decrease | Increased nucleation rate relative to growth rate. nih.gov |

| Increasing Reaction Temperature | Decrease | Alters solubility and reaction kinetics, potentially favoring more isotropic growth. researchgate.net |

| Presence of Additives (e.g., Acetic Acid) | Variable (Can Increase) | Selective adsorption to crystal faces, promoting anisotropic growth. mpg.deukessays.com |

| Reaction Time | Variable | Affects crystal growth and ripening processes. ukessays.com |

Lattice Contraction Phenomena in Oxide Transformations

This contraction is primarily a result of dehydration and the subsequent rearrangement of the crystal structure. The thermal annealing process removes water molecules from the hydroxide lattice, leading to the collapse of the original structure and the formation of a more compact oxide phase. researchgate.net

While direct crystallographic studies detailing the lattice parameter changes during the in-situ transformation of Tb(OH)₃ to terbium oxide are not extensively documented, observations from analogous lanthanide hydroxide systems provide insight into this phenomenon. For example, upon thermal annealing of erbium oxyhydroxide (ErOOH) nanorods at 550°C, it was noted that the nanorod morphology was generally preserved, but the nanorods became "somewhat shorter and thinner". researchgate.net This dimensional reduction is a direct consequence of the dehydration process and the associated lattice contraction as the material transforms into its oxide form.

The transformation from the hexagonal structure of Tb(OH)₃ to the cubic or monoclinic structures of terbium oxides involves a significant change in atomic packing and coordination. acs.org This structural reorganization necessitates a more compact arrangement of atoms in the oxide lattice compared to the hydroxide, resulting in a net volume reduction. This lattice contraction is a fundamental aspect of the thermal decomposition of metal hydroxides and is a critical consideration in the production of oxide nanomaterials with controlled dimensions from hydroxide precursors.

Spectroscopic Characterization of Terbium Hydroxide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy levels of the molecules. These transitions, observed as specific frequencies in the infrared and Raman spectra, are characteristic of the chemical bonds and functional groups present in the compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a principal technique for identifying the functional groups and characterizing the chemical bonds in terbium hydroxide (B78521). The FTIR spectrum of Tb(OH)₃ is dominated by vibrations associated with the hydroxyl (-OH) groups and the terbium-oxygen (Tb-O) bonds.

Key vibrational modes observed in the FTIR spectra of terbium hydroxide and its derivatives include:

O-H Stretching Vibrations : A prominent, broad absorption band is typically observed in the high-frequency region of 3100-3700 cm⁻¹. This band arises from the stretching vibrations of the hydroxyl groups. Its broad nature is indicative of hydrogen bonding between adjacent -OH groups within the crystal lattice. In some layered terbium hydroxide derivatives, multiple broad stretches can be resolved between 3336 and 3652 cm⁻¹.

H-O-H Bending Vibrations : A band in the region of 1630-1650 cm⁻¹ is attributed to the bending vibration of intercalated or adsorbed water molecules (H₂O). The presence of this band confirms the hydrated nature of many terbium hydroxide samples.

Tb-O-H Bending Vibrations : Bending vibrations of the hydroxyl groups coordinated to the terbium ion can be observed in the mid-frequency region, often around 1300-1500 cm⁻¹.

Tb-O Stretching Vibrations : The low-frequency region of the spectrum, typically below 700 cm⁻¹, contains bands corresponding to the stretching and bending vibrations of the terbium-oxygen bonds. A band observed around 600-620 cm⁻¹ is often assigned to the Tb-O vibrational mode, which is a direct indicator of the formation of the hydroxide lattice.

The precise positions of these bands can be influenced by factors such as crystallinity, particle size, and the presence of intercalated anions in derivative structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3100 - 3700 | Stretching of hydroxyl groups and hydrogen-bonded water |

| δ(H-O-H) | ~1630 - 1650 | Bending of intercalated/adsorbed water |

| δ(Tb-O-H) | ~1300 - 1500 | Bending of coordinated hydroxyl groups |

| ν(Tb-O) | ~600 - 620 | Stretching of Terbium-Oxygen bonds |

Raman spectroscopy is a complementary technique to FTIR that provides information on the vibrational modes of a molecule. For a molecule to be Raman active, a change in polarizability must occur during the vibration. Terbium hydroxide, which typically crystallizes in a hexagonal P6₃/m structure, exhibits specific Raman-active modes. researchgate.net

Factor group analysis for this structure predicts several Raman-active vibrations:

Lattice Vibrational Modes : In the low-frequency region (typically < 700 cm⁻¹), peaks are associated with the lattice vibrations of the crystal. These include translational modes of the hydroxide anions (A₁g and E₂g symmetry) and librational (rocking) modes of the -OH dipole (E₁g symmetry). researchgate.net These modes are sensitive to the crystal structure and lanthanide contraction, shifting to higher wavenumbers for heavier lanthanides due to the shorter metal-anion distance. researchgate.net

O-H Stretching Modes : A sharp, intense band is observed in the high-frequency region, typically around 3601 cm⁻¹, which is assigned to the symmetric stretching vibration of the surface hydroxyl groups. researchgate.net The sharpness of this peak, compared to the broad O-H band in FTIR, suggests a more uniform environment for the surface -OH groups probed by Raman spectroscopy.

The study of Raman spectra is crucial for understanding the crystal structure and symmetry of Tb(OH)₃, as the number and symmetry of the observed modes can be directly compared with theoretical predictions from group theory. researchgate.net

Electronic and Core-Level Spectroscopy

These spectroscopic methods probe the electronic structure of terbium hydroxide by exciting electrons from core or valence levels to higher energy states. They are instrumental in determining the oxidation state of terbium and understanding its electronic environment.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states. The UV-Vis spectrum of Tb(OH)₃ is characterized by the electronic transitions within the Tb³⁺ ion. libretexts.org

The absorption spectrum for Tb³⁺ compounds typically shows weak, sharp peaks in the UV region corresponding to the Laporte-forbidden 4f-4f electronic transitions. libretexts.org These transitions occur between the ground state (⁷F₆) and various excited states of the 4f orbital. Another potential transition is the 4f⁸ → 4f⁷5d¹, which is spin-allowed and results in broader, more intense absorption bands, often located in the deep UV region (around 200-230 nm).

Furthermore, UV-Vis spectroscopy can be used to monitor changes in the oxidation state of terbium. While Tb³⁺ is the stable oxidation state in Tb(OH)₃, its oxidation to Tb⁴⁺ in certain derivatives or solutions can be tracked by the appearance of a broad and intense charge-transfer band in the visible spectrum, with an absorption peak centered around 365-413 nm. This absorption is responsible for the reddish-brown color of Tb(IV) compounds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements. In the analysis of terbium hydroxide, XPS spectra are recorded for the Tb, O, and adventitious C core levels.

Terbium (Tb 3d) : The Tb 3d region is the most significant for confirming the oxidation state. The spectrum for Tb³⁺ shows two main peaks corresponding to the spin-orbit split 3d₅/₂ and 3d₃/₂ levels. For Tb(OH)₃, the Tb 3d₅/₂ peak is typically observed at a binding energy of approximately 1241.5 eV, and the Tb 3d₃/₂ peak is found around 1276.1 eV. The energy separation between these peaks (spin-orbit splitting) is about 34.6 eV. The presence of these sharp, well-defined peaks without significant satellite features confirms that terbium is predominantly in the +3 oxidation state.

Oxygen (O 1s) : The O 1s spectrum provides information about the different oxygen environments. It can typically be deconvoluted into multiple components. The main peak, located at a binding energy of approximately 531.0-531.6 eV, is assigned to the hydroxide (OH⁻) groups bonded to terbium. rsc.org A higher binding energy shoulder or peak around 532.4 eV may be present, corresponding to adsorbed water molecules on the surface. rsc.org

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| Tb 3d₅/₂ | ~1241.5 | Terbium in Tb³⁺ oxidation state |

| Tb 3d₃/₂ | ~1276.1 | Terbium in Tb³⁺ oxidation state |

| O 1s | ~531.0 - 531.6 | Hydroxide (OH⁻) groups |

| O 1s | ~532.4 | Adsorbed water (H₂O) |

X-ray Absorption Near-Edge Spectroscopy (XANES) provides detailed information about the electronic structure and local coordination environment of the absorbing atom. uu.nl The technique involves tuning the X-ray energy across an absorption edge of a core electron (e.g., the Tb L₃-edge) and measuring the absorption coefficient. libretexts.org

The shape of the absorption edge and the features in the pre-edge and near-edge regions are highly sensitive to the oxidation state, coordination number, and symmetry of the terbium ion's local environment. uu.nllibretexts.org For terbium hydroxide and its derivatives, the Tb L₃-edge XANES spectrum is used to probe the unoccupied electronic states.

Studies on terbium-containing layered double hydroxides, which provide a similar coordination environment to Tb(OH)₃, show that the Tb³⁺ L-edge XANES spectra are characteristic of the trivalent state. researchgate.net The features of the spectrum are primarily determined by the electronic transitions from the 2p core level to unoccupied 5d states. The consistency of the XANES spectra across different but related hydroxide structures indicates that the local electronic state of the Tb³⁺ ion is stable and not significantly perturbed by changes in the extended structure, such as different interlayer anions in layered hydroxide derivatives. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the thermal stability, decomposition pathways, and compositional characteristics of terbium hydroxide. By subjecting the material to a controlled temperature program, these methods reveal phase transitions and chemical reactions that occur upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. lpdlabservices.co.uktainstruments.com It is a primary technique for studying the thermal decomposition of terbium hydroxide. The TGA thermogram of Tb(OH)₃ typically reveals a multi-step decomposition process.

The thermal decomposition generally proceeds as follows:

Dehydration: An initial weight loss is often observed at temperatures below 220°C. This corresponds to the removal of physically adsorbed or loosely bound water molecules from the surface of the material. researchgate.net

Dehydroxylation: The main decomposition step involves the loss of water molecules from the hydroxide structure itself, leading to the formation of terbium oxyhydroxide (TbOOH). This process occurs at higher temperatures.

Oxide Formation: Upon further heating, the terbium oxyhydroxide decomposes to form a stable terbium oxide. Studies have shown that thermal annealing of Tb(OH)₃ at 700°C results in the formation of a Tb(IV) oxide. researchgate.net

The theoretical weight loss for this complete conversion can be calculated and compared with the experimental data from the TGA curve to verify the composition of the final product. TGA data provides crucial information on the thermal stability of Tb(OH)₃, indicating the temperature ranges in which it is stable and the temperatures at which it begins to degrade. lpdlabservices.co.uk

| Temperature Range (°C) | Process | Associated Mass Loss | Resulting Product |

|---|---|---|---|

| Room Temp. – ~220 | Dehydration (Loss of adsorbed water) | Variable, typically minor | Tb(OH)₃ |

| ~220 – ~450 | Dehydroxylation (Loss of structural water) | Significant | TbOOH (Terbium Oxyhydroxide) |

| > ~450 | Oxide Formation | Further mass loss | Terbium Oxides (e.g., Tb₄O₇) |

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. cam.ac.uklibretexts.org This method detects thermal events such as phase transitions, crystallization, melting, and decomposition, which are associated with either an endothermic (heat absorbing) or exothermic (heat releasing) process.

For terbium hydroxide, DTA is often performed simultaneously with TGA (TGA-DTA). The DTA curve provides complementary information to the mass loss events observed in the TGA thermogram. deu.edu.tr

Endothermic Peaks: The decomposition steps of Tb(OH)₃ are endothermic processes, as energy is required to break the chemical bonds and release water molecules. Therefore, the DTA curve for Tb(OH)₃ will show distinct endothermic peaks corresponding to the dehydration and dehydroxylation stages identified by TGA. For instance, an endothermic peak would align with the mass loss corresponding to the transformation of Tb(OH)₃ to TbOOH. researchgate.net

Exothermic Peaks: Following the initial decomposition, if the resulting amorphous terbium oxide undergoes a phase transition to a more stable crystalline form, this event would appear as an exothermic peak on the DTA curve at a higher temperature. This peak would not be associated with any mass loss on the corresponding TGA curve.

By analyzing the position and area of these peaks, DTA provides qualitative information about the temperatures at which thermal events occur and their energetic nature. vbcop.org

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hitachi-hightech.comnih.gov DSC provides quantitative information about the enthalpy changes (ΔH) associated with thermal events. While DTA measures temperature differences, DSC measures heat flow, allowing for more precise energetic calculations. netzsch.com

When analyzing terbium hydroxide, the DSC thermogram would be qualitatively similar to a DTA curve but provides quantitative data. The thermal decomposition of rare earth hydroxides like Y(OH)₃, which is chemically similar to Tb(OH)₃, has been studied using DSC, showing clear endothermic peaks associated with the decomposition process. peerj.com

The expected findings from a DSC analysis of Tb(OH)₃ include:

Endothermic Peaks: Quantitative measurement of the heat absorbed during the dehydroxylation of Tb(OH)₃ to TbOOH and its subsequent decomposition to terbium oxide. The area under these peaks is directly proportional to the enthalpy of the reaction.

Glass Transitions: DSC can detect glass transitions, although these are not typically expected for a crystalline inorganic compound like Tb(OH)₃.

Crystallization: An exothermic peak may be observed at higher temperatures, quantifying the heat released during the crystallization of the newly formed terbium oxide.

This quantitative data is valuable for thermodynamic studies and for understanding the energy requirements of the material's decomposition. escholarship.org

| Thermal Event | Expected DSC Peak Type | Information Obtained |

|---|---|---|

| Dehydration/Dehydroxylation | Endothermic | Onset temperature, peak temperature, enthalpy of decomposition (ΔH) |

| Oxide Crystallization | Exothermic | Crystallization temperature (Tc), enthalpy of crystallization (ΔH) |

| Phase Transitions | Endothermic/Exothermic | Transition temperature, enthalpy of transition (ΔH) |

Luminescent Properties and Energy Transfer Mechanisms in Terbium Hydroxide Systems

Intrinsic Luminescence of Tb³⁺ in Hydroxide (B78521) Matrices

The inherent luminescence of the Tb³⁺ ion in a hydroxide lattice is a result of intra-configurational 4f-4f transitions. When excited, the ion relaxes from an excited state to the ground state manifold through a series of radiative decays, producing its characteristic emission spectrum.

The most prominent feature of Tb³⁺ luminescence is its strong green emission, which originates from transitions from the excited ⁵D₄ level to the various levels of the ⁷Fⱼ ground state manifold (where J = 6, 5, 4, 3, 2, 1, 0). The most intense of these is the ⁵D₄ → ⁷F₅ transition, which is responsible for the characteristic green color. nih.govresearchgate.net The emission spectrum of Tb³⁺ typically displays several sharp peaks corresponding to these transitions.

In materials like Tb-containing layered double hydroxide (LDH) nanotubes, all the expected ⁵D₄ → ⁷Fⱼ emissions are visible at specific wavelengths. nih.gov The primary transitions observed in Tb³⁺-doped materials are detailed in the table below.

Table 1: Characteristic Emission Transitions of Tb³⁺ in Host Matrices

| Transition | Wavelength Range (nm) | Color |

|---|---|---|

| ⁵D₄ → ⁷F₆ | 487 - 488.9 | Blue |

| ⁵D₄ → ⁷F₅ | 542.5 - 548 | Green |

| ⁵D₄ → ⁷F₄ | 584 - 584.4 | Yellow |

| ⁵D₄ → ⁷F₃ | 622.2 - 623 | Orange-Red |

| ⁵D₄ → ⁷F₂ | ~647.8 | Red |

| ⁵D₄ → ⁷F₁ | ~671.0 | Red |

| ⁵D₄ → ⁷F₀ | ~681.6 | Red |

Note: The exact emission wavelengths can vary slightly depending on the host matrix. nih.govmdpi.comias.ac.in

The ⁵D₄ → ⁷F₅ transition is a hypersensitive transition, meaning its intensity is strongly influenced by the local environment of the Tb³⁺ ion. researchgate.net

The crystal field, which is the electrostatic field created by the surrounding ligands (in this case, hydroxide ions), has a significant impact on the luminescent properties of the Tb³⁺ ion. The crystal field perturbs the energy levels of the 4f electrons, leading to the splitting of the ⁷Fⱼ and ⁵D₄ manifolds into multiple Stark levels. nih.gov This splitting is directly observable in the fine structure of the emission spectra.

The symmetry of the crystal field around the Tb³⁺ ion plays a crucial role in determining the intensity of its luminescence. In environments with low symmetry, the selection rules for f-f transitions are relaxed, which increases the probability of radiative transitions and enhances the emission intensity. researchgate.net Conversely, in a highly symmetric environment, the intensity of certain transitions may be diminished. The crystal field effect is a key factor in engineering materials with desired luminescent properties, as modifications to the host lattice can alter the local symmetry and thus tune the emission characteristics. nih.gov

Sensitized Luminescence and Antenna Effect

While direct excitation of the Tb³⁺ ion is possible, the efficiency is often low due to the forbidden nature of f-f transitions. To overcome this, a process known as sensitized luminescence, or the "antenna effect," is employed. This involves the use of a sensitizer, typically an organic ligand, which absorbs excitation energy and then transfers it to the Tb³⁺ ion. rsc.orgedp-open.org

The Ligand-to-Metal Energy Transfer (LMET) process is the cornerstone of the antenna effect. An organic ligand with a strong absorption band (a chromophore) is coordinated to the Tb³⁺ ion. The process unfolds as follows:

Absorption: The ligand absorbs incident light (typically UV), transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited ligand then undergoes a rapid, non-radiative transition to its triplet state (T₁). For efficient energy transfer, this intersystem crossing must be highly efficient. edp-open.org

Energy Transfer: The energy is then transferred non-radiatively from the ligand's triplet state to a resonant excited state of the Tb³⁺ ion, most commonly the ⁵D₄ level.

Emission: The excited Tb³⁺ ion then relaxes by emitting a photon, producing its characteristic luminescence.

For this energy transfer to be effective, the triplet state energy level of the ligand must be slightly higher than the accepting energy level of the lanthanide ion (the ⁵D₄ level of Tb³⁺ is at ~20,500 cm⁻¹). researchgate.net This ensures a favorable energy gradient for the transfer process and minimizes the probability of "back energy transfer" from the ion to the ligand, which can quench the luminescence. researchgate.net

The choice of the organic sensitizer is critical for maximizing the luminescence enhancement. A wide variety of organic molecules can act as antennas for Tb³⁺. For instance, dipicolinic acid (DPA) has been shown to effectively sensitize Tb³⁺ luminescence in layered terbium hydroxide nanosheets. rsc.org The energy difference between the triplet state of DPA and the ⁵D₄ level of Tb³⁺ is calculated to be an excellent match for efficient energy transfer. rsc.org

Synergistic Luminescence Enhancement and Interionic Energy Transfer

Further enhancement of Tb³⁺ luminescence can be achieved through synergistic effects involving co-doping with other ions and strategic placement of sensitizers.

A notable example is the dramatic enhancement of luminescence in layered terbium hydroxides by the synergistic effect of Gadolinium (Gd³⁺) ions and organic sensitizers. acs.org In these systems, Gd³⁺ acts as an energy-transfer bridge. The proposed mechanism involves a cascaded energy transfer: from the host lattice or the organic sensitizer to the Gd³⁺ ion, and then from the Gd³⁺ ion to the Tb³⁺ ion. acs.org This multi-step transfer process can be more efficient than the direct transfer from the sensitizer to Tb³⁺, leading to significantly higher luminescence intensity and quantum efficiency, with reported values reaching up to 33%. acs.org This interionic energy transfer is a powerful strategy for designing highly luminescent materials.

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Terbium hydroxide | Tb(OH)₃ |

| Terbium ion | Tb³⁺ |

| Gadolinium ion | Gd³⁺ |

Co-doping with Other Rare Earth Ions (e.g., Gd³⁺, Eu³⁺, Y³⁺, La³⁺)

Co-doping Tb(OH)₃ with other rare earth ions is a well-established method to modify its photoluminescent properties. The choice of the co-dopant ion is critical as its energy levels relative to those of Tb³⁺ dictate the nature of the interaction, which can range from energy transfer enhancement to luminescence quenching.

Gadolinium (Gd³⁺): Gd³⁺ ions can act as efficient sensitizers for Tb³⁺. Energy transfer from Gd³⁺ to Tb³⁺ is possible and is governed by the exchange mechanism. nih.gov This process is often phonon-assisted, with efficiencies reaching as high as 95% at room temperature in certain hosts. nih.gov The introduction of Gd³⁺ can lead to absolute emission quantum yields of up to 42% for the co-doped system when excited via the Gd³⁺ energy levels. nih.gov

Europium (Eu³⁺): Co-doping with Eu³⁺ is extensively studied due to the efficient energy transfer from Tb³⁺ to Eu³⁺. researchgate.netresearchgate.net This transfer allows for the sensitization of Eu³⁺'s characteristic red emission upon excitation of Tb³⁺, enabling color-tunable phosphors. The emission color of Tb(OH)₃:Eu³⁺ systems can be precisely tuned from green to yellow, orange, and finally red simply by increasing the doping concentration of Eu³⁺. researchgate.net

Yttrium (Y³⁺): Y³⁺ is often used as a host material for Tb³⁺ doping, as seen in layered yttrium hydroxide (LYH:Tb). nih.gov When used as a co-dopant, Y³⁺ can serve to mitigate concentration quenching. By increasing the distance between Tb³⁺ ions, non-radiative energy transfer between adjacent Tb³⁺ ions is reduced, which can lead to an enhancement of the photoluminescence quantum yield (PLQY). In some systems, a 50% substitution of Tb³⁺ with Y³⁺ has been shown to increase the PLQY by up to 1.6 times. mdpi.com

Lanthanum (La³⁺): Similar to Y³⁺, La³⁺ co-doping can significantly enhance the luminescence intensity of Tb³⁺-containing phosphors. The incorporation of La³⁺ can induce lattice distortion and alter the crystal field symmetry, which in turn affects the emission properties. ykcs.ac.cn Studies have shown that with an optimal La³⁺ doping concentration, the luminescence intensity can be increased by a factor of 1.9 compared to samples without La³⁺. ykcs.ac.cn

The following table summarizes the primary role of common rare earth co-dopants in terbium hydroxide systems.

| Co-dopant Ion | Primary Role/Effect | Example Finding |

| Gd³⁺ | Sensitizer for Tb³⁺ | Phonon-assisted energy transfer with ~95% efficiency at room temperature. nih.gov |

| Eu³⁺ | Energy Acceptor from Tb³⁺ | Allows for color tuning from green to red by varying Eu³⁺ concentration. researchgate.net |

| Y³⁺ | Reduces Concentration Quenching | 50% substitution for Tb³⁺ can increase PLQY up to 1.6 times. mdpi.com |

| La³⁺ | Enhances Luminescence Intensity | Optimal doping can increase luminescence intensity by 1.9 times. ykcs.ac.cn |

Cascaded Energy Transfer Pathways Induced by Co-dopants

In systems containing multiple dopants, more complex, cascaded energy transfer pathways can be established. This involves a sequential transfer of energy from an initial sensitizer to an intermediate ion, and finally to a terminal activator. This multi-step process allows for the conversion of excitation energy across a wider spectral range and can enable phenomena like upconversion and quantum cutting.

A notable example of such a pathway is Eu²⁺ → Tb³⁺ → Eu³⁺, which has been observed in certain host materials. In this mechanism, the broadband absorption of Eu²⁺ in the UV-blue region is first transferred to a nearby Tb³⁺ ion. The excited Tb³⁺ ion then transfers this energy to a Eu³⁺ ion, resulting in the characteristic red emission of Eu³⁺. Tb³⁺ acts as an energy "bridge" or storage medium between the initial sensitizer (Eu²⁺) and the final emitter (Eu³⁺).

Other complex pathways have been engineered in various rare-earth-doped nanoparticles, such as Yb³⁺–Tm³⁺–Nd³⁺ and Tb³⁺-Yb³⁺ cooperative down-conversion, where one absorbed blue photon from Tb³⁺ results in the emission of two near-infrared photons from two different Yb³⁺ ions. researchgate.net These sophisticated energy transfer schemes highlight the versatility of co-doped systems in manipulating light emission.

Tb³⁺ → Eu³⁺ Energy Transfer and Its Control

The energy transfer from Tb³⁺ (donor) to Eu³⁺ (acceptor) is highly efficient due to the significant spectral overlap between the emission spectrum of Tb³⁺ (specifically the ⁵D₄ → ⁷Fⱼ transitions) and the absorption spectrum of Eu³⁺ (⁷F₀,₁ → ⁵D₀,₁,₂ transitions). researchgate.netresearchgate.net